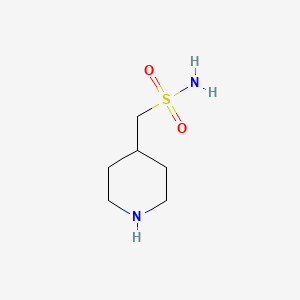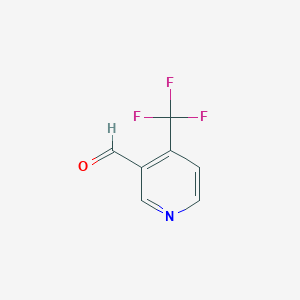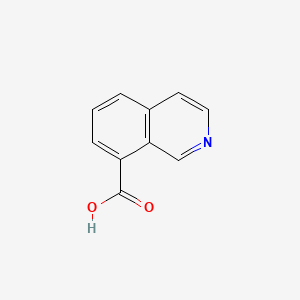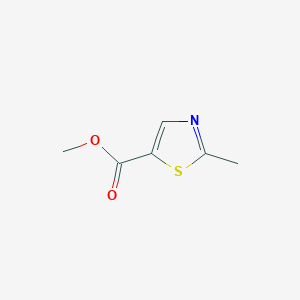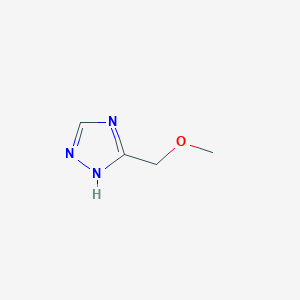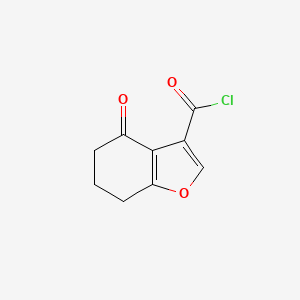
5-Iodo-3,4-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3,4-dimethyl-1H-pyrazole is a derivative of the pyrazole family, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of iodine and methyl groups on the pyrazole ring can significantly influence the compound's reactivity and physical properties, making it a potential candidate for various chemical applications and studies.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine. For instance, 3,5-diaryl-1H-pyrazoles can be prepared from aryl methyl ketones via Claisen condensation with aromatic esters, followed by cyclization with hydrazine monohydrate . Similarly, 1H-pyrazole derivatives can be synthesized by condensation of 1,3-diketones with hydrazine in ethanol . Although the provided papers do not directly describe the synthesis of 5-Iodo-3,4-dimethyl-1H-pyrazole, these methods could potentially be adapted for its synthesis by incorporating appropriate iodinated and methylated precursors.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of a pyrazoline compound with an iodophenyl group was confirmed by X-ray diffraction, which revealed a monoclinic system with specific space group and unit cell parameters . These techniques could be employed to determine the precise molecular structure of 5-Iodo-3,4-dimethyl-1H-pyrazole.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, pyrazole ligands containing aminoalkyl groups can react with rhodium complexes to form water-soluble pyrazolate rhodium(I) complexes . Additionally, pyrazole derivatives can undergo [3 + 2] cycloaddition reactions to form tetrazoles . The iodine atom in 5-Iodo-3,4-dimethyl-1H-pyrazole could potentially facilitate further functionalization through reactions such as Suzuki coupling or electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their substituents. For example, the introduction of iodine and methyl groups can affect the compound's solubility, melting point, and stability. The crystal packing of a pyrazoline derivative was found to be dominated by weak C–H···π interactions, which could also be relevant for 5-Iodo-3,4-dimethyl-1H-pyrazole . The presence of iodine could also impact the compound's NMR characteristics, as seen in the highly shielded C-4 atom in 4-iodo congeners . These properties are crucial for understanding the behavior of the compound in different environments and for its potential applications.
Scientific Research Applications
Molecular Interactions of Pyrazine-based Compounds
Pyrazine-based compounds, closely related to pyrazoles, are significant in medicinal chemistry due to their unique combination of properties from heteroatoms and aromatic moieties. They exhibit crucial binding interactions with protein targets, often involving hydrogen bonds, π-interactions, and coordination to metal ions. This emphasizes the potential of pyrazine (and by extension, pyrazole) compounds in drug development and protein interaction studies (Juhás & Zítko, 2020).
Molecular Docking Simulation for Anticancer Drug Candidates
The use of molecular docking simulations in the search for new anticancer drug candidates, including pyrazoline-based compounds, highlights the potential of pyrazole derivatives in cancer treatment. Specific compounds have been ranked based on their EGFR inhibitory potential, underscoring the importance of pyrazole derivatives in the development of novel anticancer agents (Hidayat et al., 2022).
Safety and Hazards
The safety data sheet for a related compound, 3,5-Dimethyl-4-iodo-1H-pyrazole, indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation. It is classified as having acute oral toxicity, and it may cause damage to organs through prolonged or repeated exposure .
Future Directions
Pyrazoles, including 5-Iodo-3,4-dimethyl-1H-pyrazole, are an important class of compounds in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future research may focus on exploring new synthetic strategies and biological activities associated with pyrazole derivatives .
Mechanism of Action
Target of Action
Similar compounds such as 4-iodopyrazole have been found to interact with alcohol dehydrogenase 1a, 1b, and 1c in humans .
Mode of Action
It’s known that pyrazole derivatives can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could potentially lead to changes in the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazole derivatives are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .
Pharmacokinetics
The storage temperature for similar compounds like 3-iodo-4,5-dimethyl-1h-pyrazole is recommended to be between 2-8°c in a dark place , which might suggest some considerations about its stability and bioavailability.
Result of Action
It’s worth noting that pyrazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Iodo-3,4-dimethyl-1H-pyrazole. For instance, the compound should be stored in a dark place, suggesting that light exposure might affect its stability . Furthermore, the associations between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves .
properties
IUPAC Name |
3-iodo-4,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-3-4(2)7-8-5(3)6/h1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBDMKCJKPUJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3,4-dimethyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

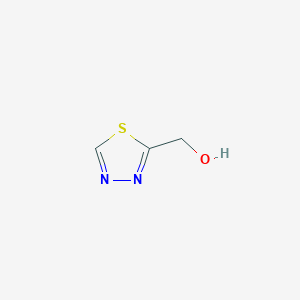
![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)
